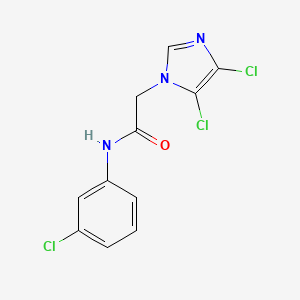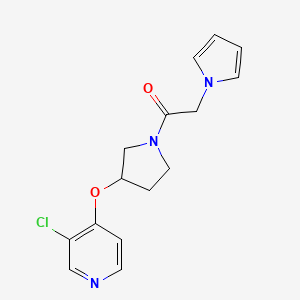
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CEP-26401 and has been investigated for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A pyrrole derivative similar to the compound was synthesized and characterized using spectroscopic techniques like NMR and FT-IR, confirmed by X-ray diffraction. Computational studies using density functional theory (DFT) predicted spectral and geometrical data, showing good correlation with experimental data. This illustrates the compound's utility in synthesis and structural analysis of complex organic molecules (Louroubi et al., 2019).
Versatile Fluorophore Synthesis
- A study on the synthesis of nicotinonitriles incorporating pyrene or fluorene moieties revealed that similar compounds could be used to create versatile environmentally sensitive fluorophores. These compounds showed strong blue-green fluorescence emission, suggesting their potential applications in material science and related fields (Hussein et al., 2019).
Fungicidal Activity
- Derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against certain fungal species. This suggests potential applications in developing fungicides or studying fungal biology (Liu et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- A related compound was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, forming complexes. These showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and industrial chemical reactions (Sun et al., 2007).
Electrooptic Film Fabrication
- Dibranched heterocyclic "push-pull" chromophores structurally related to the compound were synthesized. These compounds played a significant role in the covalent self-assembly, microstructure, and nonlinear optical response of electrooptic films, suggesting applications in photonics and materials science (Facchetti et al., 2006).
Antiviral Activity
- A study on pyrazolo[3,4-b]pyridine derivatives, similar to the compound , showed potential antiviral activity against certain viruses. This indicates possible applications in pharmacology and virology research (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2400860.png)
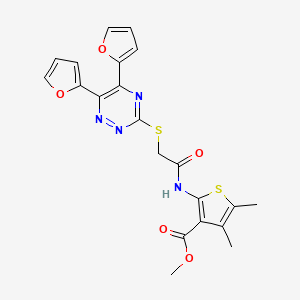

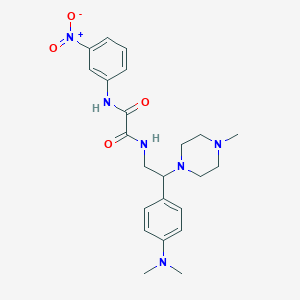


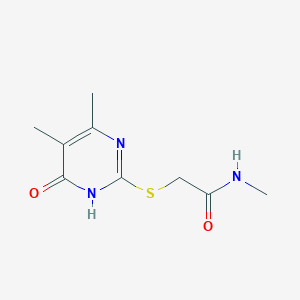
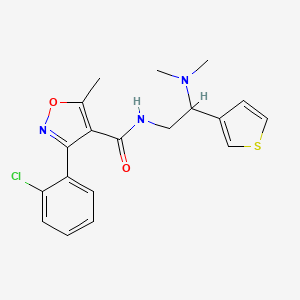

![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)

